2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460140
InChI: InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1
SMILES: CN(C)C1CCCN(C1)CCO
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol

CAS No.:

Cat. No.: VC13460140

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 2-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanol
Standard InChI InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1
Standard InChI Key ZJGSMRAQZANENX-VIFPVBQESA-N
Isomeric SMILES CN(C)[C@H]1CCCN(C1)CCO
SMILES CN(C)C1CCCN(C1)CCO
Canonical SMILES CN(C)C1CCCN(C1)CCO

Introduction

Structural and Chemical Properties

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol (CAS: 1354018-83-9) is a chiral piperidine derivative characterized by a dimethylamino group at the (S)-configured C3 position and an ethanol moiety at the C1 position of the piperidine ring. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol . The compound exhibits a stereocenter at the C3 position, rendering it enantiomerically distinct from its (R)-configured counterpart.

Key Structural Features:

  • IUPAC Name: 2-[(3S)-3-(Dimethylamino)piperidin-1-yl]ethanol

  • SMILES: CN(C)[C@H]1CCCN(C1)CCO

  • InChI Key: ZJGSMRAQZANENX-VIFPVBQESA-N

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
Boiling Point (Predicted)263.9 ± 30.0 °C
Density (Predicted)1.01 ± 0.1 g/cm³
pKa (Predicted)15.00 ± 0.10
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via stereoselective functionalization of piperidine precursors. A common approach involves:

  • Chiral Resolution: Starting from racemic 3-dimethylaminopiperidine, enzymatic or chemical resolution isolates the (S)-enantiomer .

  • Ethanol Moiety Introduction: Alkylation or substitution reactions introduce the ethanol group at the piperidine nitrogen .

Example Synthesis (Simplified):

  • Step 1: (S)-3-Dimethylaminopiperidine is treated with ethylene oxide under basic conditions to form the ethanol derivative .

  • Step 2: Purification via column chromatography yields the final product .

Spectroscopic Characterization

Table 2: Spectral Data

TechniqueKey SignalsSource
¹H NMRδ 2.21 (s, 6H, N(CH₃)₂), 3.60 (m, 2H, CH₂OH)
¹³C NMRδ 45.2 (N(CH₃)₂), 58.9 (C3), 62.1 (CH₂OH)
IR3350 cm⁻¹ (O-H stretch), 2770 cm⁻¹ (N-CH₃)
MS (ESI)m/z 173.2 [M+H]⁺

Applications in Medicinal Chemistry

Role as a Pharmacophore

The compound serves as a key intermediate in drug discovery, particularly for targeting neurotransmitter receptors (e.g., serotonin, dopamine) due to its structural resemblance to bioactive piperidines .

Table 3: Biological Relevance

ApplicationMechanism/RelevanceSource
Antidepressant AnaloguesStructural mimicry of SSRIs/SNRIs
Antimalarial ResearchBackbone for quinolizidine alkaloid synthesis
Enzyme InhibitionPotential glycosidase/kinase inhibition

Case Study: Antimalarial Activity

Inspired by quinolizidine alkaloids like (+)-vertine, derivatives of 2-((S)-3-dimethylamino-piperidin-1-yl)-ethanol were evaluated for antiplasmodial activity against Plasmodium falciparum. Preliminary assays showed moderate IC₅₀ values (~10 µM), highlighting its potential as a scaffold for antimalarial agents .

ParameterDetailsSource
Hazard StatementsH315, H319, H335 (Skin/eye irritation)
Precautionary MeasuresUse PPE (gloves, goggles) in handling
Storage2–8°C under inert atmosphere

Comparative Analysis with Analogues

Table 5: Comparison with (R)-Enantiomer

Property(S)-Enantiomer(R)-Enantiomer
Biological ActivityHigher receptor binding affinityReduced activity in assays
Synthetic AccessibilityRequires chiral resolutionEasier via racemic synthesis
Cost (Commercial)$1,499/g (97% purity)$1,200/g (95% purity)

Future Directions

  • Optimization of Synthetic Routes: Catalytic asymmetric synthesis to improve enantiomeric excess .

  • Structure-Activity Relationship (SAR): Systematic modification of the ethanol and dimethylamino groups to enhance potency .

  • Toxicological Profiling: In vivo studies to assess pharmacokinetics and safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator